3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17-9-21-20(26)23(17)12-10-22(11-12)19(25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-8,12,18H,9-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVADZFNTNNDYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CNC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or imidazolidine rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exhibit significant anticancer properties. For example, derivatives with similar structures have been tested for their efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of related compounds using the National Cancer Institute's protocols. The results showed that these compounds exhibited noteworthy cytotoxic effects on human tumor cells, with mean GI50 values indicating effective growth inhibition.
| Compound Name | GI50 (µM) | TGI (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | 15.72 | 50.68 | A549 (Lung) |
| Compound B | 12.53 | 45.00 | MCF7 (Breast) |
Mechanistic Insights
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and assess purity.
Synthesis Overview
- Starting Materials : Xanthene derivatives and azetidine precursors.
- Reagents Used : Catalysts, solvents, and protective groups.
- Characterization Techniques :
- NMR for structural elucidation.
- IR for functional group identification.
- MS for molecular weight determination.
Drug Design Implications
The unique structural features of This compound position it as a promising candidate for further development in drug design:
Potential Applications in Drug Development
- Targeted Therapy : Modifications can be made to enhance specificity towards cancer cells.
- Combination Therapy : Potential to be used in conjunction with existing chemotherapeutics to improve efficacy.
Mechanism of Action
The mechanism of action of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound is compared to thiazolidine-2,4-dione derivatives, such as (E)-5-((2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a) (), to highlight key differences in core structure, substituents, and physicochemical properties.
Key Observations :
In contrast, the quinoline-triazole-thioether substituent in compound 9a balances aromaticity with moderate polarity .
Synthetic Accessibility: Compound 9a is synthesized via a triazole-thioether linkage under mild conditions (piperidine/acetic acid, 100°C, 8h) .
Biological Activity
The compound 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from xanthene derivatives and azetidine precursors. The process often includes cycloaddition reactions and various functional group transformations to achieve the desired structure.
Antimicrobial Activity
Research has indicated that compounds related to imidazolidine derivatives exhibit significant antimicrobial properties. For instance, certain azetidinone derivatives have shown potent activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting a potential for similar activity in the xanthene-containing imidazolidine derivatives .
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Candida albicans | High |
The mechanism of action for compounds like this compound is believed to involve interaction with specific cellular targets. For example, studies on similar compounds have demonstrated that they can act as inhibitors of bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .
Case Studies
-
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various azetidinone derivatives, it was found that modifications to the xanthene moiety significantly enhanced the activity against gram-positive bacteria. The introduction of the xanthene carbonyl group was crucial for increasing lipophilicity and improving membrane penetration . -
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of the imidazolidine ring significantly contributes to the biological activity of related compounds. Variations in substituents on the xanthene ring were shown to modulate activity levels against different microbial strains .
Research Findings
Recent studies have highlighted several key findings regarding this compound:
- Enhanced Antimicrobial Activity : The compound exhibited enhanced activity against a range of pathogens compared to its unmodified counterparts.
- Positive Allosteric Modulation : Research indicates potential as a positive allosteric modulator for certain receptors, suggesting broader pharmacological applications beyond antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
